

3-(4-chlorobutyl)-1H-indole-5-carbonitrile

molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(4-chlorobutyl)-1H-indole-5-carbonitrile

Cat. No.: B143918

[Get Quote](#)

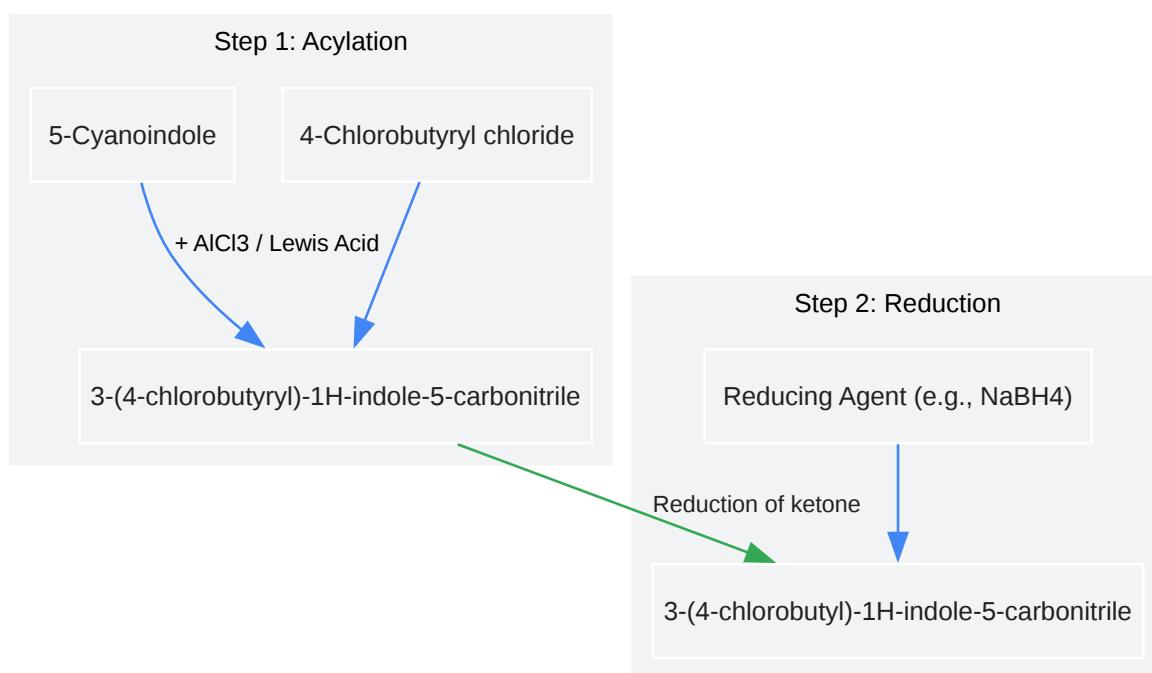
An In-depth Technical Guide to **3-(4-chlorobutyl)-1H-indole-5-carbonitrile**: A Key Intermediate in Modern Drug Development

Abstract

This technical guide provides a comprehensive overview of **3-(4-chlorobutyl)-1H-indole-5-carbonitrile**, a pivotal intermediate in pharmaceutical synthesis. The document details its physicochemical properties, outlines established synthesis protocols, and explores its critical role in the development of therapeutic agents, most notably the antidepressant Vilazodone.^[1] Authored for researchers, chemists, and professionals in drug development, this paper synthesizes technical data with practical insights into its handling, application, and significance in medicinal chemistry.

Introduction and Strategic Importance

In the landscape of pharmaceutical research, the efficiency and success of synthesizing complex active pharmaceutical ingredients (APIs) often hinge on the quality and accessibility of key chemical building blocks.^[1] **3-(4-chlorobutyl)-1H-indole-5-carbonitrile** (CAS No. 143612-79-7) has emerged as a compound of significant interest due to its unique structural features: a reactive chlorobutyl side chain appended to a versatile indole scaffold.^[2] This combination makes it an excellent precursor for constructing more complex molecules.^[2]


Its primary and most recognized application is serving as a crucial intermediate in the synthesis of Vilazodone, an FDA-approved medication for the treatment of major depressive disorder (MDD). The indole nucleus is a common motif in neuroactive compounds, and the chlorobutyl chain provides a reactive handle for subsequent chemical modifications, making this intermediate indispensable for creating certain classes of therapeutics.[2]

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in synthesis. **3-(4-chlorobutyl)-1H-indole-5-carbonitrile** is typically supplied as a white to off-white or yellow crystalline powder.[3][4]

Chemical Structure

Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: A common two-step pathway for synthesizing the target compound.

Exemplary Laboratory Protocol

This protocol describes a reduction method starting from the acylated intermediate. The causality for using specific reagents, such as FeCl_3 with NaBH_4 , is to achieve a selective and efficient reduction of the butyryl ketone to a methylene group without affecting the nitrile or indole ring.

Objective: To synthesize **3-(4-chlorobutyl)-1H-indole-5-carbonitrile** from its butyryl precursor.

[5] Materials:

- 3-(4-chlorobutyl)-1H-indole-5-carbonitrile
- Tetrahydrofuran (THF)
- Iron(III) chloride (FeCl_3)
- Sodium borohydride (NaBH_4)
- Toluene
- Water

Procedure:

- Reaction Setup: In a suitable reaction vessel, create a suspension of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (e.g., 20 g) in THF (e.g., 120 mL). [5]2. Catalyst Addition: To this suspension, add FeCl_3 (e.g., 13.2 g). Stir the mixture for approximately 30 minutes at ambient temperature. The FeCl_3 acts as a catalyst to facilitate the reduction.
- Reduction: Carefully add sodium borohydride (NaBH_4) portion-wise (e.g., 3.4 g total) to the mixture. [5]It is critical to control the internal temperature, maintaining it between 30-50°C to manage the exothermic reaction.
- Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) until the starting material is consumed.
- Quenching and Extraction: Upon completion, quench the reaction by carefully adding water. Add toluene to the mixture to extract the organic product. [5]6. Purification: Separate the

organic phase. The crude product can be purified by crystallization from toluene to yield **3-(4-chlorobutyl)-1H-indole-5-carbonitrile** as a crystalline solid. [5]

Application in Drug Development: The Vilazodone Case

The principal value of **3-(4-chlorobutyl)-1H-indole-5-carbonitrile** lies in its role as a cornerstone for building more complex pharmaceutical molecules. [1] Its structure is pre-configured for the synthesis of Vilazodone. The 4-chlorobutyl group is an electrophilic chain that readily participates in nucleophilic substitution reactions.

In the synthesis of Vilazodone, the terminal chloride of the butyl chain is displaced by the secondary amine of a piperazine derivative (e.g., 1-(5-piperazin-1-yl)benzofuran). This alkylation step forms the crucial linkage between the indole core and the benzofuran-piperazine moiety, completing the Vilazodone structure. The nitrile group on the indole ring is a key pharmacophoric feature of the final drug molecule.

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of **3-(4-chlorobutyl)-1H-indole-5-carbonitrile** is essential to ensure laboratory safety.

Hazard Identification

- Acute Toxicity: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. [6][7]* Irritation: It is known to cause skin irritation and serious eye irritation. [7] It may also cause respiratory irritation. [7]

Recommended Precautions and Handling

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. [7][8]* Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety glasses with side shields or goggles. [7][8]* Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. [7]* Spill Management: In case of a spill, avoid generating dust. Collect the material dry and dispose of it as hazardous waste. [7]

Storage Conditions

- Atmosphere: For optimal stability, store under an inert atmosphere (e.g., nitrogen or argon). [4]*
- Temperature: Store in a cool, dry place. A recommended storage temperature is between 2-8°C. [4]*
- Container: Keep the container tightly closed to prevent moisture ingress and contamination. [8]

Conclusion

3-(4-chlorobutyl)-1H-indole-5-carbonitrile is more than just a chemical compound; it is an enabling tool in medicinal chemistry. Its well-defined structure and reactivity provide a reliable and efficient pathway for the synthesis of complex drugs, particularly in the field of neuroscience. [2] A comprehensive understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, is crucial for any research or development professional aiming to leverage its potential in creating innovative therapeutic solutions.

References

- Bloem, LLC. Exploring 3-(4-Chlorobutyl)
- ResearchGate. Current optimal synthesis of **3-(4-chlorobutyl)-1H-indole-5-carbonitrile** (3). [Link]
- Chang Zhou Rui Ming Pharmaceutical Co., Ltd. 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile|143612-79-7. [Link]
- Google Patents.
- Chem-Impex. 3-(4-Chlorobutyl)indole-5-carbonitrile. [Link]
- Google Patents. CN111087339A - Production process of 3- (4-chlorobutyl) indole-5-carbonitrile.
- NINGBO INNO PHARMCHEM CO.,LTD. Innovating with Building Blocks: The Case of **3-(4-Chlorobutyl)-1H-indole-5-carbonitrile**. [Link]
- PubChem. 3-(4-Chlorobutyl)-5-cyanoindole. [Link]
- PharmaCompass. 1H-Indole-5-carbonitrile,3-(4-chlorobutyl)-. [Link]
- ChemSrc. MSDS of 3-(4-Chlorobutyl)indole-5-carbonitrile. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. nbino.com [nbino.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chinapharmas.com [chinapharmas.com]
- 4. 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile | 143612-79-7 [sigmaaldrich.com]
- 5. US9533949B2 - Processes for the preparation of 3-alkyl indoles - Google Patents [patents.google.com]
- 6. 3-(4-Chlorobutyl)-5-cyanoindole | C13H13CIN2 | CID 9881123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. echemi.com [echemi.com]
- To cite this document: BenchChem. [3-(4-chlorobutyl)-1H-indole-5-carbonitrile molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b143918#3-4-chlorobutyl-1h-indole-5-carbonitrile-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com